molecular formula C10H18N4O B13526429 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

Cat. No.: B13526429
M. Wt: 210.28 g/mol
InChI Key: OVYUTTNODACZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound characterized by its unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N,N-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to its specific structural features, such as the presence of both the pyrazole ring and the N,N-dimethylpropanamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(12-7)6-5-9(15)13(3)4/h5-6,11H2,1-4H3

InChI Key

OVYUTTNODACZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N(C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.